An In-Depth Technical Guide to the Synthesis of Dichloro(1,1-dimethylethyl)methyl-silane
An In-Depth Technical Guide to the Synthesis of Dichloro(1,1-dimethylethyl)methyl-silane
Abstract
This technical guide provides a comprehensive overview of the synthesis of dichloro(1,1-dimethylethyl)methyl-silane, a versatile organosilicon compound with significant applications in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the predominant synthetic route via Grignard reaction, offering in-depth mechanistic insights, a self-validating experimental protocol, and critical safety considerations. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the process.
Introduction: Significance and Applications
Dichloro(1,1-dimethylethyl)methyl-silane, also known as tert-butyl(dichloro)methylsilane, is a key intermediate in the synthesis of a wide array of organosilicon compounds. Its molecular formula is C₅H₁₂Cl₂Si, and its structure features a sterically demanding tert-butyl group, a methyl group, and two reactive chlorine atoms attached to a central silicon atom.[1] This unique combination of functional groups makes it a valuable reagent for introducing the bulky and stabilizing tert-butyldimethylsilyl (TBDMS) group, a widely used protecting group for alcohols in organic synthesis. Beyond its role as a protecting group precursor, this chlorosilane serves as a building block for silicone polymers and other silicon-containing materials.
Synthetic Routes: A Comparative Analysis
While several methods can be conceptualized for the synthesis of dichloro(1,1-dimethylethyl)methyl-silane, the Grignard reaction remains the most prevalent and industrially viable approach. This is primarily due to the ready availability of the starting materials and the relatively straightforward nature of the reaction.
An alternative, though less common, approach is the hydrosilylation of isobutene with dichloromethylsilane. However, this method can be complicated by side reactions and the need for specialized catalysts. Therefore, this guide will focus on the Grignard-based synthesis.
The Grignard Route: Mechanism and Rationale
The synthesis of dichloro(1,1-dimethylethyl)methyl-silane via the Grignard reaction is a two-step process. The first step involves the formation of the Grignard reagent, tert-butylmagnesium chloride, from tert-butyl chloride and magnesium metal. The second step is the reaction of this Grignard reagent with methyltrichlorosilane.
Step 1: Formation of tert-Butylmagnesium Chloride
The formation of a Grignard reagent is a classic organometallic reaction where magnesium metal inserts into the carbon-halogen bond of an alkyl halide.[2]
Reaction: (CH₃)₃CCl + Mg → (CH₃)₃CMgCl
This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which plays a crucial role in solvating and stabilizing the Grignard reagent. The initiation of the reaction can sometimes be challenging due to a passivating layer of magnesium oxide on the surface of the magnesium.[2] Activation can be achieved by methods such as crushing the magnesium, adding a small crystal of iodine, or using a few drops of a pre-formed Grignard reagent.[3]
Step 2: Reaction with Methyltrichlorosilane
The newly formed tert-butylmagnesium chloride is then reacted with methyltrichlorosilane. The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic silicon atom of methyltrichlorosilane, displacing one of the chlorine atoms.
Reaction: (CH₃)₃CMgCl + CH₃SiCl₃ → (CH₃)₃C(CH₃)SiCl₂ + MgCl₂
The steric hindrance of the tert-butyl group plays a significant role in this reaction, largely preventing over-alkylation to form di-tert-butylmethylchlorosilane, especially when the stoichiometry is carefully controlled and the Grignard reagent is added to the silane (reverse addition).[4] The reaction is exothermic and requires careful temperature control to minimize side reactions.
Reaction Mechanism Workflow
Caption: Overall workflow of the Grignard-based synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process controls and defined success parameters. Crucially, all glassware must be oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents and chlorosilanes are highly sensitive to moisture.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 12.15 g | 0.50 | Activate if necessary. |
| tert-Butyl Chloride | 92.57 | 46.3 g (55.5 mL) | 0.50 | Anhydrous. |
| Methyltrichlorosilane | 149.48 | 74.7 g (56.0 mL) | 0.50 | Anhydrous. |
| Tetrahydrofuran (THF) | 72.11 | 500 mL | - | Anhydrous. |
| Saturated NH₄Cl (aq) | - | 250 mL | - | For quenching. |
| Anhydrous MgSO₄ | 120.37 | 20 g | - | For drying. |
Step-by-Step Procedure
Part A: Preparation of tert-Butylmagnesium Chloride
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Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of nitrogen.
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Initiation: Place the magnesium turnings in the flask. Add approximately 50 mL of anhydrous THF and a small crystal of iodine. In the dropping funnel, place the tert-butyl chloride dissolved in 200 mL of anhydrous THF.
-
Grignard Formation: Add a small portion (approx. 5 mL) of the tert-butyl chloride solution to the magnesium. The disappearance of the iodine color and the gentle refluxing of the THF indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. This typically takes 1-2 hours.
-
Completion: After the addition is complete, continue to stir the mixture for an additional hour to ensure complete reaction. The resulting greyish solution is the tert-butylmagnesium chloride reagent.
Part B: Synthesis of Dichloro(1,1-dimethylethyl)methyl-silane
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Setup: In a separate 1 L three-necked flask, equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place the methyltrichlorosilane dissolved in 250 mL of anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Reverse Addition: Transfer the prepared tert-butylmagnesium chloride solution to the dropping funnel and add it dropwise to the cold methyltrichlorosilane solution over 2-3 hours. Causality: This "reverse addition" (adding the Grignard reagent to the silane) is crucial to prevent over-alkylation and maximize the yield of the desired dichlorosilane.[4]
-
Reaction: Maintain the reaction temperature at 0-5 °C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
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In-Process Control: At this stage, a small aliquot can be carefully quenched and analyzed by GC-MS to check for the consumption of methyltrichlorosilane and the formation of the product.
Part C: Work-up and Purification
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Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. The layers will separate. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.
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Drying: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 130-132 °C.[5]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Expected Yield and Characterization
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Yield: A typical yield for this reaction is in the range of 60-75%.
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Appearance: Colorless liquid.
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Spectroscopic Data:
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¹H NMR: Expected chemical shifts would include a singlet for the methyl protons and a singlet for the tert-butyl protons.
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¹³C NMR: Resonances for the methyl carbon and the carbons of the tert-butyl group.
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MS (EI): A molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides mass spectral data for similar compounds like dichloromethylvinylsilane and dichloromethylsilane, which can be used for comparison.[6][7]
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Trustworthiness: Safety and Handling
Chlorosilanes are hazardous materials and must be handled with extreme care.[8]
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Reactivity with Water: Chlorosilanes react violently with water, releasing corrosive and toxic hydrogen chloride (HCl) gas. All operations must be conducted under strictly anhydrous conditions.
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Corrosivity: Dichloro(1,1-dimethylethyl)methyl-silane and its precursors are corrosive to the skin, eyes, and respiratory tract.
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Flammability: The solvents used (diethyl ether, THF) are highly flammable. The Grignard reagent itself can be pyrophoric. Ensure there are no ignition sources in the vicinity of the experiment.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical splash goggles. Work in a well-ventilated fume hood.
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Spill and Waste Management: In case of a spill, do not use water. Use an absorbent material suitable for flammable liquids. Dispose of all waste in accordance with local regulations.
Conclusion
The Grignard reaction provides a robust and scalable method for the synthesis of dichloro(1,1-dimethylethyl)methyl-silane. By understanding the underlying reaction mechanism and adhering to a carefully controlled, self-validating protocol, researchers can safely and efficiently produce this valuable organosilicon intermediate. The key to a successful synthesis lies in the meticulous exclusion of moisture, careful temperature control, and the use of the reverse addition technique to maximize the yield of the desired product.
References
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Silane, dichloroethenylmethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
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Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. (n.d.). Organic Syntheses. Retrieved from [Link]
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